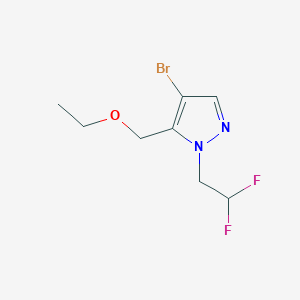

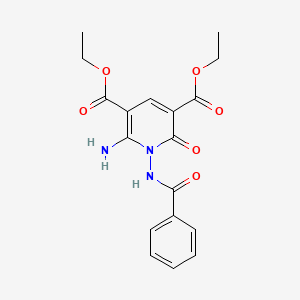

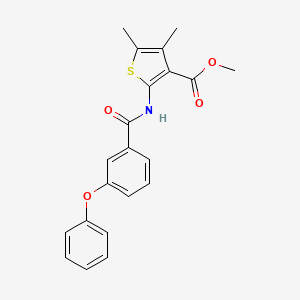

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound that is part of a class of molecules containing a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Synthesis Analysis

The synthesis of thiazole-based compounds involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds was elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows for the synthesis of a wide variety of compounds with potential biological activity.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit notable anti-inflammatory and analgesic activities. For instance, a study by Küçükgüzel et al. (2013) synthesized novel derivatives demonstrating these properties without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a known anti-inflammatory drug (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Several studies have focused on the synthesis of this compound derivatives to evaluate their anticancer potential. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives, finding that some compounds were more effective than the reference drug doxorubicin against specific cancer cell lines (S. Alqasoumi et al., 2009). Similarly, Hafez et al. (2017) developed carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives that showed higher activity than doxorubicin against liver, colon, and lung cancer cell lines (H. Hafez et al., 2017).

Antimicrobial and Herbicidal Activities

The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide derivatives was confirmed by Ijuomah et al. (2022), who reported significant efficacy against both Gram-positive and Gram-negative bacteria (A.O. Ijuomah et al., 2022). In the realm of agriculture, Eussen et al. (1990) identified N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with promising herbicidal activity, particularly against dicotyledonous weed species (J. Eussen et al., 1990).

Other Applications

Beyond the aforementioned applications, research into this compound derivatives spans various other potential uses. For example, Ruff et al. (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in the transfer hydrogenation of ketones, highlighting their catalytic efficiency and the potential for application in organic synthesis (A. Ruff et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of the compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide are PI3Kα and HDAC6 . These targets have been considered as promising for cancer therapy .

Mode of Action

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide interacts with its targets, PI3Kα and HDAC6, by exerting dual-target inhibitory activities . It has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .

Biochemical Pathways

The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide affects the PI3K and HDAC pathways. It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .

Pharmacokinetics

The compound has shown favorable in vitro performance .

Result of Action

The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide’s action include the inhibition of phosphorylation of pAkt (Ser473) and the induction of accumulation of acetylated α-tubulin . It has negligible effects on the levels of acetylated Histone H3 and H4 at the nanomolar level .

Action Environment

It is known that the compound has the potential to alleviate the adverse effects resulted from pan-pi3k inhibition and pan-hdac inhibition .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFXEFRJKRSEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)